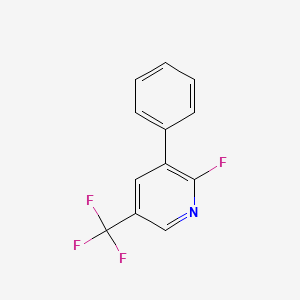

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the use of N-fluoropyridinium salts as efficient precursors for the synthesis of substituted 2-fluoropyridines .

Industrial Production Methods

Industrial production methods often utilize large-scale cyclo-condensation reactions from trifluoromethyl building blocks. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives, while oxidation can produce oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

The primary application of 2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine lies in the development of agrochemicals. Its structural characteristics make it a valuable building block for the synthesis of various pesticides and fungicides.

- Pesticide Development : The compound is involved in the synthesis of several crop protection products. For instance, derivatives like pyridalyl and fluazinam demonstrate superior pest control properties compared to traditional compounds due to their trifluoromethyl group, which enhances their efficacy against pests and diseases affecting crops .

- Market Demand : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is particularly sought after for its role in producing agrochemicals. It is synthesized through chlorination and fluorination processes from precursors like 3-picoline .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an important intermediate for developing antiviral and antitumor agents.

- Drug Development : Approximately 40% of pharmaceutical compounds contain fluorine, with a significant proportion featuring trifluoromethyl structures. Notably, drugs like tipranavir , an anti-HIV medication, utilize this compound in their synthesis .

- Clinical Trials : Several TFMP-containing compounds are currently undergoing clinical trials, indicating a promising future for new drug approvals. The unique properties imparted by the trifluoromethyl group contribute to enhanced biological activity and specificity .

Case Study 1: Pyridalyl

Pyridalyl is a TFMP derivative developed by Sumitomo Chemical Co., Ltd., which showcases effective pest control mechanisms. Its synthesis involves a condensation reaction with a trifluoromethyl pyridine precursor, demonstrating the compound's utility in agrochemical formulations.

Case Study 2: Fluazinam

Fluazinam is another notable example where 2,3,5-DCTF is used as a building block. This fungicide has shown increased efficacy due to its trifluoromethyl substitution, which enhances its interaction with target biological pathways involved in respiration .

Comparative Data Table

| Compound Name | Application Type | Key Features | Market Status |

|---|---|---|---|

| Pyridalyl | Agrochemical | Effective against pests; high potency | Commercially available |

| Fluazinam | Fungicide | Superior fungicidal activity | Commercially available |

| Tipranavir | Pharmaceutical | Anti-HIV drug; inhibits HIV protease | Approved |

| TFMP Derivatives | Various | Used in multiple agrochemical formulations | Under clinical trials |

Wirkmechanismus

The mechanism by which 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, allowing it to interact effectively with specific enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,5-Trifluoropyridine

- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The combination of a phenyl group with fluorine and trifluoromethyl groups enhances its versatility in various chemical reactions and applications .

Biologische Aktivität

2-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, particularly the trifluoromethyl group and the fluorine atom, contribute to its unique properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes:

- A pyridine ring.

- A phenyl group.

- A trifluoromethyl substituent.

The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Antiviral Activity

Recent studies have highlighted the antiviral potential of trifluoromethyl pyridine derivatives. For instance, a series of trifluoromethyl pyridine piperazine derivatives were synthesized, demonstrating significant antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). Notably, compound A16 (which includes a similar trifluoromethyl structure) showed enhanced activities by inducing defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial in plant defense mechanisms against viral infections .

Table 1: Antiviral Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Anti-TMV Activity (%) | EC50 (μg/mL) | Anti-CMV Activity (%) | EC50 (μg/mL) |

|---|---|---|---|---|

| A16 | 87.0 | 18.4 | 47.8 | 347.8 |

| A10 | 93.1 | 54.5 | 63.3 | - |

| NNM | 74.5 | 50.2 | 44.2 | 359.64 |

Fungicidal Activity

Trifluoromethyl-substituted pyridines have also been investigated for their fungicidal properties. In comparative studies, compounds with trifluoromethyl groups exhibited superior fungicidal activity compared to their chlorinated counterparts. This suggests that the trifluoromethyl group significantly enhances the biological efficacy of these compounds .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Activation : The compound activates various defense enzymes that enhance systemic acquired resistance (SAR) in plants.

- Inhibition of Viral Replication : By interfering with viral replication processes, these compounds can effectively reduce viral loads in infected plants.

Case Studies

A notable case study involved the synthesis and evaluation of novel derivatives based on the trifluoromethyl pyridine scaffold. The study found that specific substitutions on the phenyl ring could modulate biological activity significantly, indicating the importance of structure-activity relationships (SAR) in developing effective antiviral agents .

Eigenschaften

IUPAC Name |

2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-10(8-4-2-1-3-5-8)6-9(7-17-11)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLHTTOREYMNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.